- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Produktname:Borate(1-),tetrafluoro-
Borate(1-),tetrafluoro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Borate(1-),tetrafluoro-
- tetrafluoroborate
- BF4(-)
- Fluoborate
- PC1553
- tetrafluoridoborate(1-)
- tetrafluoridoborate(III)
- Tetrafluoroborat
- BF4 anion
- Borate,tetrafluoro-
- tetrafluoroborate(1-)
- Tetrafluoroboronanion
- fluoroborate
- tetrafluroborate
- 14874-70-5
- tetrafluoroboranuide
- TETRAFLUOROBORATE ANION
- BDBM26993
- CHEMBL1789400
- TETRAFLUOROBORATE (BF41-)
- Q27118029
- BF4
- tetrafluoroborate ion
- Diethylammonium tetrafluoroborate
- 61674-41-7
- 4YCF3545OY
- ODGCEQLVLXJUCC-UHFFFAOYSA-N
- CHEBI:38899
- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
- fluorborate
- 17085-33-5
- [BF4](-)
- BF4-
- Borate(1-), tetrafluoro-
-
- Inchi: InChI=1S/BF4/c2-1(3,4)5/q-1
- InChI-Schlüssel: ODGCEQLVLXJUCC-UHFFFAOYSA-N
- Lächelt: F[B-](F)(F)F
Berechnete Eigenschaften
- Genaue Masse: 88.01070
- Monoisotopenmasse: 87.002918
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 5
- Anzahl drehbarer Bindungen: 0
- Komplexität: 19.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- PSA: 0.00000
- LogP: 1.30000
Borate(1-),tetrafluoro- Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referenz
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
Referenz
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
Referenz
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt
Referenz
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Organometallics,
2006,
25(9),
2355-2358
,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C
Referenz
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Organometallics,
2015,
34(2),
419-425
,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referenz
- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referenz
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
Referenz
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
Referenz
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Referenz
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Referenz
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referenz
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referenz
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referenz
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
Referenz
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referenz
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt
Referenz
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Chemical Science,
2017,
8(2),
1086-1089
,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 1 h, 80 °C
Referenz
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Organometallics,
2012,
31(22),
7969-7975
,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referenz
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 22
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
Referenz
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
Synthetic Routes 23
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Referenz
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
Synthetic Routes 24
Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
Synthetic Routes 25
Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Referenz
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
Synthetic Routes 26
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Referenz
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
Synthetic Routes 27
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt
Referenz
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Journal of Organic Chemistry,
2021,
86(8),
5771-5777
,
Synthetic Routes 28
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Borate(1-),tetrafluoro- Raw materials
- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- Oxonium, trimethyl-(9CI)
- 2-PYRROLIDINONE, PHENYLHYDRAZONE
- 1-Allyl-3-methylimidazolium chloride
- 1-Vinylimidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,4-Dimethoxybenzene
- Borate(1-),tetrafluoro-
- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- 1-Allylimidazole
- 1-Methylimidazole
Borate(1-),tetrafluoro- Preparation Products
- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)
- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)
- Borate(1-),tetrafluoro- (14874-70-5)
- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)
Borate(1-),tetrafluoro- Verwandte Literatur
-
1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
-
3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603
-
Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115
-
Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
14874-70-5 (Borate(1-),tetrafluoro-) Verwandte Produkte
- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)
- 1239964-24-9(3,5-Difluoro-4-methylbenzene-1-sulfonamide)
- 66750-10-5(N-Phenylaza-15-crown 5-Ether)
- 2110345-81-6(3-methyl-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1496267-87-8(2-(propoxymethyl)pentane-1-sulfonyl chloride)
- 2377606-33-0(Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1353506-81-6(Tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate)
- 69975-66-2(3-oxo-2,3-dihydro-1H-indene-5-carbonitrile)
- 342616-59-5(2-Butanone, 4-(cyclohexylamino)-)
- 2228320-30-5(1-(2,6-dichloropyridin-4-yl)-2,2-dimethylcyclopropylmethanamine)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
